molecular formula C19H18FN3OS B3018530 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 897471-75-9

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B3018530
CAS No.: 897471-75-9
M. Wt: 355.43
InChI Key: WTLUZMSBHOQOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound that features a fluorinated benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a p-tolyl group through a methanone bridge

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with tubulin .

Mode of Action

Related compounds have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt the normal function of tubulin, a protein that is crucial for cell division and structure.

Biochemical Pathways

Disruption of tubulin function can lead to cell cycle arrest and apoptosis .

Result of Action

Related compounds have been shown to induce apoptosis in certain cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Methanone Bridge Formation: The final step involves the coupling of the piperazine derivative with p-tolylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the methanone bridge, converting it to a secondary alcohol.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of p-toluic acid.

    Reduction: Formation of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanol.

    Substitution: Formation of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, owing to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
  • (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
  • (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

Uniqueness

Compared to its analogs, (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-2-4-14(5-3-13)18(24)22-8-10-23(11-9-22)19-21-16-7-6-15(20)12-17(16)25-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLUZMSBHOQOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.